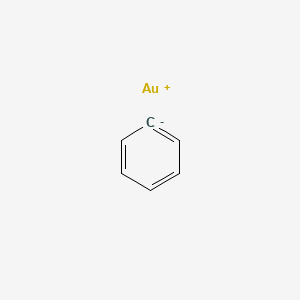![molecular formula C13H22O6SSi B14252288 Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate CAS No. 397330-76-6](/img/structure/B14252288.png)
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate is an organosilicon compound that combines a benzene sulfonate group with a trimethoxysilyl propyl chain. This compound is notable for its dual functionality, which allows it to participate in both organic and inorganic reactions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate typically involves the reaction of 4-bromomethylbenzenesulfonate with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can react with other silanes to form cross-linked siloxane networks.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene.
Catalysts: Acidic or basic catalysts for hydrolysis and condensation reactions.
Major Products Formed
Siloxanes: Formed through the hydrolysis and condensation of the trimethoxysilyl group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane networks.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate involves the hydrolysis of the trimethoxysilyl group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a cross-linking agent, enhancing the mechanical properties and stability of the materials it is incorporated into. The benzene sulfonate group can participate in various organic reactions, providing additional functionality.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a benzene sulfonate group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a trimethoxysilyl propyl chain.
Uniqueness
Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate is unique due to its combination of a reactive benzene sulfonate group and a trimethoxysilyl propyl chain. This dual functionality allows it to participate in both organic and inorganic reactions, making it highly versatile for various applications.
Properties
CAS No. |
397330-76-6 |
|---|---|
Molecular Formula |
C13H22O6SSi |
Molecular Weight |
334.46 g/mol |
IUPAC Name |
methyl 4-(3-trimethoxysilylpropyl)benzenesulfonate |
InChI |
InChI=1S/C13H22O6SSi/c1-16-20(14,15)13-9-7-12(8-10-13)6-5-11-21(17-2,18-3)19-4/h7-10H,5-6,11H2,1-4H3 |
InChI Key |
DTQUBVNSMALNCB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC1=CC=C(C=C1)S(=O)(=O)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


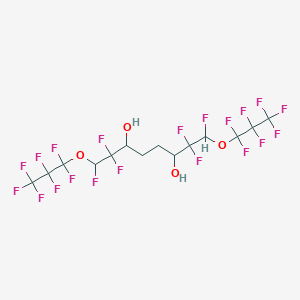
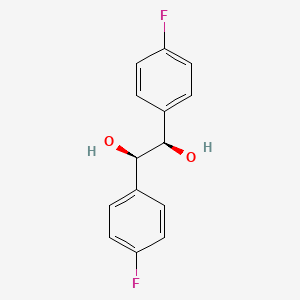
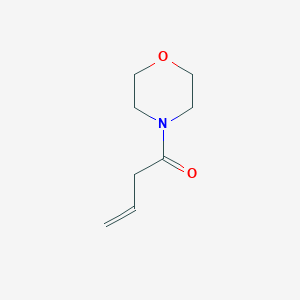
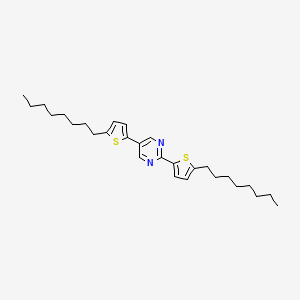
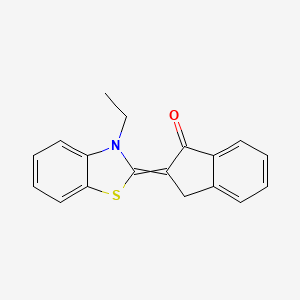

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
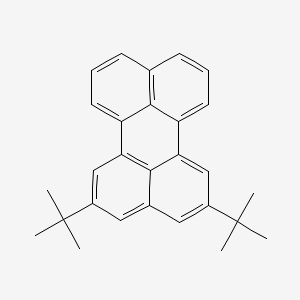
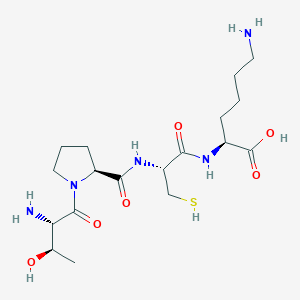
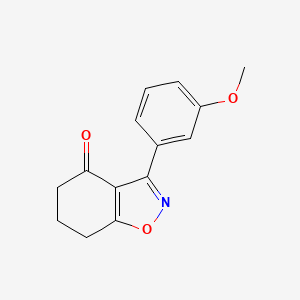
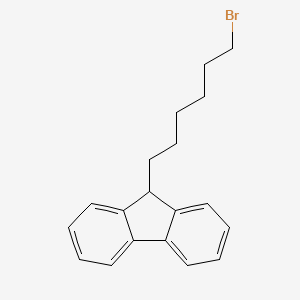
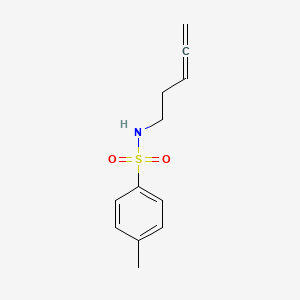
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
